Cimetidine EP Impurity I HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

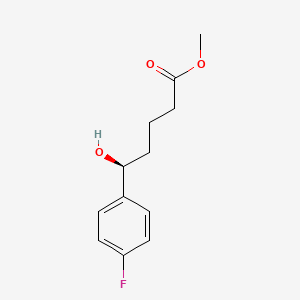

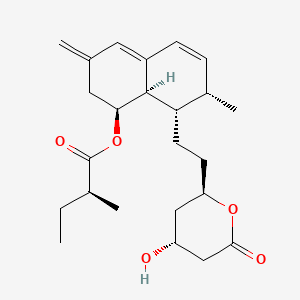

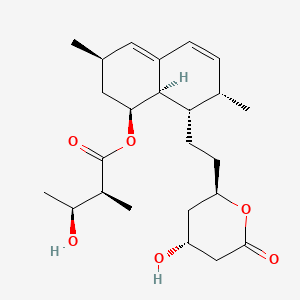

Cimetidine EP Impurity I HCl is a white to off-white crystalline powder . It is an impurity of Cimetidine, a consequential therapeutic agent employed in the therapy of gastric ulcers and gastroesophageal reflux disease. This compound is obtained by the reaction of cimetidine with chlorine gas.

Synthesis Analysis

Cimetidine is prepared from 2-methyl-3-hydroxymethyl-1H-imidazole via a multistep synthesis involving sequential additions of 2-mercaptoethylamine, di-methylcyanodithioimidocarbonate and methylamine . Cimetidine EP Impurity I HCl is a synthetic compound that is obtained by the reaction of cimetidine with chlorine gas.Molecular Structure Analysis

The molecular formula of Cimetidine EP Impurity I HCl is C6H11N2OCl. The molecular weight is 162.62.Chemical Reactions Analysis

A high-performance liquid chromatographic method was developed in order to assay cimetidine and its related impurities simultaneously . A reversed-phase system and diode-array detector were used .Physical And Chemical Properties Analysis

Cimetidine EP Impurity I HCl is a white to off-white crystalline powder . It is highly soluble in water and is moderately soluble in methanol . The compound has a molecular weight of 352.2 g/mol and a melting point of 154-163°C .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Interactions and Mechanisms

Cimetidine has been utilized in research to elucidate the mechanisms underlying drug-drug interactions, particularly in the context of renal elimination. Studies have demonstrated that cimetidine does not significantly inhibit the uptake of certain substrates by organic cation transporters in the kidney but is a potent inhibitor of multidrug and toxin extrusions (MATEs). This inhibition is considered a likely mechanism for drug-drug interactions involving cimetidine in renal elimination (Ito et al., 2012).

Impact on Metabolism and Endocrine Functions

Research has also explored cimetidine's effects on the metabolism of hormones, such as estradiol, revealing its potential to alter hormonal balances and contribute to conditions like gynecomastia. The compound has been shown to significantly reduce the 2-hydroxylation of estradiol, leading to increased serum concentrations of estradiol in males, which may explain some of the drug's side effects (Galbraith & Michnovicz, 1989).

Application in Periodontal Disease Research

In the field of dentistry, cimetidine's anti-inflammatory properties have been investigated for the prevention of periodontitis. A study using a rabbit model of experimental periodontitis induced by Porphyromonas gingivalis found that topical application of cimetidine significantly inhibited inflammation and bone loss, suggesting a potential therapeutic application in periodontal disease management (Hasturk et al., 2006).

Insights into Drug Interactions

Further investigations into the pharmacokinetics of cimetidine, when administered concurrently with other drugs such as donepezil HCl, have provided valuable insights into its interactions and effects on drug metabolism. Such studies contribute to a better understanding of how cimetidine can influence the pharmacokinetic profiles of co-administered drugs, informing clinical decisions regarding drug combinations (Tiseo et al., 1998).

Exploring Antiandrogenic Effects

Cimetidine has been studied for its antiandrogenic properties, which could explain some of its adverse effects in male patients, such as gynecomastia. Research in this area has contributed to a broader understanding of the drug's impact on endocrine systems and its potential implications for male reproductive health (Winters et al., 1979).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cimetidine EP Impurity I HCl involves the conversion of starting material 2-cyano-1-methylguanidine to the final product through a series of reactions.", "Starting Materials": [ "2-cyano-1-methylguanidine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-cyano-1-methylguanidine in methanol.", "Step 2: Add hydrochloric acid to the solution and stir for 2 hours.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9.", "Step 4: Extract the product with methanol.", "Step 5: Concentrate the methanol extract to obtain the crude product.", "Step 6: Dissolve the crude product in water.", "Step 7: Adjust the pH of the solution to 1-2 with hydrochloric acid.", "Step 8: Extract the product with methanol.", "Step 9: Concentrate the methanol extract and dry the product to obtain Cimetidine EP Impurity I HCl." ] } | |

CAS-Nummer |

38603-74-6 |

Molekularformel |

C6H11N2OCl |

Molekulargewicht |

162.62 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.